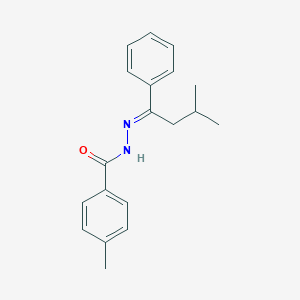

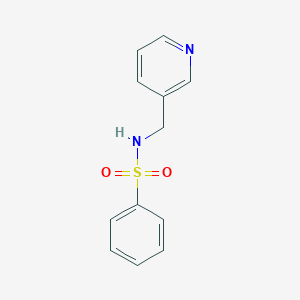

N-(pyridin-3-ylmethyl)benzenesulfonamide

説明

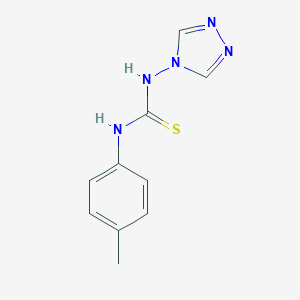

“N-(pyridin-3-ylmethyl)benzenesulfonamide” is an organic compound with the molecular formula C12H12N2O2S . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .Molecular Structure Analysis

The compound crystallizes in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å .科学的研究の応用

Antimicrobial Activity : N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity. A study reported its effectiveness against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli) (Ijuomah, Ike, & Obi, 2022).

Catalysis : Derivatives of N-(pyridin-3-ylmethyl)benzenesulfonamide have been used in the transfer hydrogenation of ketones, demonstrating their potential as effective catalysts (Ruff, Kirby, Chan, & O'Connor, 2016).

Inhibition of Kinases : Certain this compound derivatives have shown inhibitory effects on Leucine-Zipper and Sterile-α Motif Kinase (ZAK), which could have therapeutic applications in cardiac hypertrophy (Chang et al., 2017).

Photophysical Properties : Studies have shown the utility of benzenesulfonamide derivatives in understanding photophysical and photochemical properties. These findings are relevant for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Antibacterial Properties : Research on this compound derivatives has also highlighted their antibacterial properties. A study on N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide showed efficacy against both gram-negative and gram-positive bacteria (Ur-Rehman, Faiz, & Nawaz, 2013).

Potential in Cancer Treatment : Some derivatives have been evaluated for their anti-breast cancer activity, demonstrating promising results against human tumor breast cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).

Herbicidal Activity : A series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives showed promising herbicidal activity, making them potential candidates for weed control (Xie et al., 2014).

Pro-Apoptotic Effects in Cancer Cells : Certain sulfonamide derivatives, including N-(pyridin-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride, have shown pro-apoptotic effects, activating p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

作用機序

- CA IX is overexpressed in many solid tumors, including breast cancer, due to changes in gene expression. It plays a crucial role in tumor hypoxia and pH regulation .

Target of Action

Result of Action

生化学分析

Biochemical Properties

N-(pyridin-3-ylmethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . The interaction between this compound and CA IX involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in changes in pH regulation within tumor cells, affecting their metabolic processes and potentially leading to reduced tumor growth .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase IX by this compound can lead to alterations in intracellular pH, which in turn affects various signaling pathways involved in cell proliferation and survival . Additionally, changes in gene expression patterns have been observed in cells treated with this compound, indicating its potential impact on cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit carbonic anhydrase IX is a key aspect of its mechanism of action. By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, disrupting pH regulation within cells . This inhibition can lead to downstream effects on gene expression and cellular metabolism, ultimately influencing cell function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of carbonic anhydrase IX activity, leading to persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase IX activity without causing significant toxicity . At higher doses, toxic effects such as reduced cell viability and adverse impacts on organ function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. By inhibiting this enzyme, the compound affects the conversion of carbon dioxide to bicarbonate, a critical step in cellular pH regulation . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cells and distributed throughout various cellular compartments . The presence of specific transporters and binding proteins facilitates its localization and accumulation within target tissues, enhancing its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with carbonic anhydrase IX and other biomolecules . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments, ensuring its effective interaction with target enzymes and proteins .

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHYCKJCWUJUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can we infer about the structure of N-(pyridin-3-ylmethyl)benzenesulfonamide from the provided research on its derivative?

A1: While the research article [] focuses on the synthesis and crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, it provides valuable insights into the parent compound, this compound. We can infer that the core structure of this compound consists of a benzene ring attached to a sulfonamide group (-SO2NH-), which is further linked to a pyridin-3-ylmethyl group. The derivative studied in the paper simply adds a tert-butyl group to the para position of the benzene ring. This structural information provides a foundation for understanding the potential properties and applications of the parent compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B451275.png)

![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-methylbenzylidene)benzohydrazide](/img/structure/B451283.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B451284.png)

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B451287.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B451290.png)

![N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B451291.png)

![N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluorobenzohydrazide](/img/structure/B451294.png)